molecular formula C17H14N4OS B590387 N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide CAS No. 77464-35-8

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B590387
CAS No.: 77464-35-8
M. Wt: 322.386
InChI Key: KXDWMFFLMUKYHS-UHFFFAOYSA-N
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Description

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide is a complex organic compound with the molecular formula C17H14N4OS and a molecular weight of 322.38 g/mol . This compound is notable for its unique structure, which includes both a benzothiazole and a benzimidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure lacking the benzimidazole moiety.

    Benzimidazole: Lacks the benzothiazole moiety.

    2-Methylbenzimidazole: Similar but lacks the benzothiazole ring.

Uniqueness

N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide is unique due to its combined benzothiazole and benzimidazole structure, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-6-yl)-2-methylbenzimidazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-19-15-7-12(20-11(2)22)3-6-16(15)21(10)13-4-5-14-17(8-13)23-9-18-14/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDWMFFLMUKYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC4=C(C=C3)N=CS4)C=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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